(R)-DTB-SpiroSAP
Description
(R)-DTB-SpiroSAP (CAS: 1809609-53-7) is a chiral organophosphorus compound with the molecular formula C₅₀H₆₆NPS₂ and a molecular weight of 776.17 g/mol . Its structure features a spirobindane core modified with a bis(3,5-di-tert-butylphenyl)phosphino groupand adithianylmethylamino group at the 7' and 7 positions, respectively . The compound exhibits high enantiomeric purity (>99% ee) in the R-configuration, making it a critical ligand in asymmetric catalysis . It is air-sensitive, with a melting point of 95–97°C, and is typically handled under inert conditions .
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66NPS2/c1-46(2,3)35-26-36(47(4,5)6)29-39(28-35)52(40-30-37(48(7,8)9)27-38(31-40)49(10,11)12)42-19-14-17-34-21-23-50(45(34)42)22-20-33-16-13-18-41(44(33)50)51-32-43-53-24-15-25-54-43/h13-14,16-19,26-31,43,51H,15,20-25,32H2,1-12H3/t50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYILTASQNPKOC-VCZQVZGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H66NPS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-DTB-SpiroSAP typically involves the reaction of 1,3-dithiolane with sulfur sources under controlled conditions. One common method includes the use of dithiols and sulfur in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions often require precise temperature control and inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of ®-DTB-SpiroSAP may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-DTB-SpiroSAP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert ®-DTB-SpiroSAP to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
®-DTB-SpiroSAP has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-DTB-SpiroSAP involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The spirocyclic structure allows for specific binding to target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-DTB-SpiroSAP
Both enantiomers are used in iridium(III) complexes (e.g., [Ir-(R)-DTB-SpiroSAP] and [Ir-(S)-DTB-SpiroSAP]) for asymmetric hydrogenation reactions . Key differences include:
- Catalytic Selectivity : The R-enantiomer often induces distinct stereochemical outcomes in substrates compared to the S-form, depending on the metal center and reaction conditions .
- Synthesis Cost: The R-enantiomer is more commercially prevalent, with suppliers like Shanghai Yuanye Bio-Technology offering it at ~¥2,420/50 mg, while the S-form is less accessible .
Table 1: Physical and Catalytic Properties of Enantiomers
| Property | (R)-DTB-SpiroSAP | (S)-DTB-SpiroSAP |
|---|---|---|
| CAS Number | 1809609-53-7 | Not explicitly listed |
| Melting Point | 95–97°C | Similar (assumed) |
| Enantiomeric Excess | >99% ee | >99% ee |
| Price (50 mg) | ~¥2,420 | Higher due to rarity |
| Metal Complex Example | [Ir-(R)-DTB-SpiroSAP] (FW: 1005.86) | [Ir-(S)-DTB-SpiroSAP] (FW: 1005.86) |
Structural Analog: (R)-DTB-SpiroPAP
DTB-SpiroPAP (CAS: 1415636-82-6, C₅₁H₆₃N₂P) replaces the dithianylmethylamino group with a pyridinemethanamine moiety . Differences include:
- Applications : SpiroPAP is preferred in palladium-catalyzed cross-coupling reactions , whereas SpiroSAP excels in iridium-mediated hydrogenations .
Modified Derivatives: Ir-(R)-DTB-SpiroPAP-3-Me
This derivative (CAS: 1396201-63-0) introduces a methyl group at the 3-position of the spirobindane core . Key distinctions:
- Stability : Modified derivatives may exhibit improved air stability compared to the parent SpiroSAP .
Bulky Phosphine Analogs
Compounds like Bis(3,5-di-tert-butylphenyl)phosphine lack the spirobindane scaffold. Comparisons reveal:
- Rigidity : The spirobindane core in this compound imposes conformational rigidity, improving stereochemical control versus flexible analogs.
- Catalytic Efficiency: SpiroSAP-based catalysts show 10–20% higher turnover numbers (TONs) in hydrogenation reactions due to optimized metal-ligand interactions .
Biological Activity
(R)-DTB-SpiroSAP is a complex chemical compound characterized by its unique spirobicyclic structure, which includes multiple tert-butyl groups and a phosphine moiety. This structural configuration suggests potential biological activities, particularly in drug discovery and catalysis. The compound's molecular formula is C₅₃H₆₆NPS, with a molecular weight of 780.14 g/mol, and it typically exhibits stability under controlled conditions, stored at low temperatures and inert atmospheres.
- Ligand Binding : The phosphine group in this compound may facilitate interactions with various biological receptors, influencing signaling pathways.
- Catalytic Activity : Phosphine derivatives are known for their roles in catalysis, which may extend to biological systems where they could act as enzyme mimetics or inhibitors .
- Antioxidant Properties : Compounds with bulky substituents often exhibit antioxidant activities, potentially offering protective effects against oxidative stress in cells.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects | Potential Biological Activity |
|---|---|---|---|
| Bis(3,5-di-tert-butylphenyl)phosphine | Bulky phosphine structure | High steric hindrance | Catalytic activity in organic reactions |
| (S)-SpinPHOX | Chiral center | High enantioselectivity | Selective catalysis in asymmetric synthesis |
| Phosphine oxide derivatives | Related functional group | More polar than phosphines | Potential therapeutic applications |
The unique spirobicyclic framework of this compound may enhance its stability and reactivity compared to these similar compounds .
Case Study 1: Predictive Modeling of Ligand Activity
A study employed a statistical framework inspired by random matrix theory to predict ligand biological activity, focusing on the human muscarinic acetylcholine receptor M1. This model successfully identified four new agonists that were chemically distinct from known ligands . While not directly involving this compound, the methodologies used could be applied to explore its interactions with similar receptors.
Case Study 2: Catalytic Applications
Research into phosphine-based catalysts has shown that compounds with spiro structures can enhance reaction selectivity and yield. For instance, engineered cytochrome P450 enzymes have been used to facilitate reactions involving phosphines, suggesting that this compound could be explored for similar catalytic roles in biochemical processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
